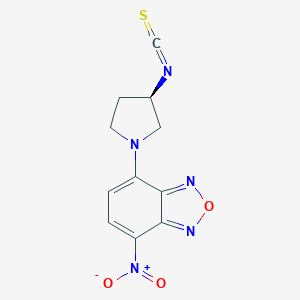

(R)-(-)-NBD-Py-NCS

描述

®-(-)-NBD-Py-NCS is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its specific stereochemistry, denoted by the ®-(-) prefix, indicating its chiral nature. The NBD-Py-NCS part of the name refers to its chemical structure, which includes a nitrobenzoxadiazole (NBD) moiety, a pyridine (Py) ring, and an isothiocyanate (NCS) group. This combination of functional groups makes ®-(-)-NBD-Py-NCS a versatile compound with significant potential in research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-NBD-Py-NCS typically involves multiple steps, starting with the preparation of the NBD moiety. This can be achieved through nitration of benzoxadiazole, followed by reduction to form the desired nitrobenzoxadiazole. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the isothiocyanate group is added via a reaction with thiophosgene or a similar reagent under controlled conditions to ensure the correct stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-NBD-Py-NCS may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.

化学反应分析

Primary Reaction Mechanism: Amine Derivatization

(R)-(−)-NBD-Py-NCS reacts with primary and secondary amines under mild conditions to form stable thiourea derivatives. The reaction proceeds via nucleophilic attack of the amine on the electrophilic isothiocyanate carbon, followed by proton transfer (Fig. 1) .

Typical Reaction Conditions :

- Solvent : Acetonitrile or acetonitrile-water mixtures (1:1) .

- Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) .

- Temperature : 55°C for 10 minutes .

- Molar Ratio : 1:1 reagent-to-amine stoichiometry .

Key Findings:

Substrate Specificity and Selectivity

The reagent exhibits distinct selectivity patterns:

- Primary Amines : Rapid derivatization (e.g., phenethylamines, amino acids) .

- Secondary Amines : Slower reaction kinetics but feasible under prolonged incubation .

- Tertiary Amines/Thiols : Minimal reactivity due to steric hindrance or competing pathways .

Notable Applications :

- Enantiomeric Purity Analysis :

- Biomolecule Labeling :

Comparative Reactivity with Analogues

(R)-(−)-NBD-Py-NCS outperforms similar reagents in sensitivity and resolution:

| Reagent | λ<sub>em</sub> (nm) | LOD (pmol) | Resolution (Rs) |

|---|---|---|---|

| (R)-(−)-NBD-Py-NCS | 590 | 0.1 | 2.5 |

| Marfey’s Reagent | 340 | 1.0 | 1.2 |

| GITC | 385 | 0.5 | 1.8 |

Stability and Handling

Mechanistic Insights from Computational Studies

Density functional theory (DFT) analyses reveal:

科学研究应用

Chemical Properties and Structure

(R)-(-)-NBD-Py-NCS has the molecular formula and is classified as a fluorescent labeling reagent. Its structure allows it to interact with amino groups, making it useful for protein and peptide analysis through techniques such as the Edman degradation method.

Scientific Research Applications

-

Fluorescent Labeling in Proteomics

- This compound is utilized as a fluorescent probe for the detection and quantification of proteins. Its high fluorescence intensity allows for sensitive detection in complex biological samples.

- Case Study : In a study on protein interactions, this compound was used to label specific amino acids in proteins, facilitating the tracking of protein dynamics in live cells .

-

Edman Degradation Method

- The compound serves as a fluorogenic reagent in the Edman degradation process, which is essential for sequencing amino acids in proteins. This method enables researchers to determine the primary structure of peptides accurately.

- Advantages :

-

Bioconjugation Techniques

- This compound can be employed in bioconjugation techniques to attach fluorescent tags to biomolecules, enhancing the visualization of cellular processes.

- Example : Researchers have successfully conjugated this compound to antibodies, allowing for the study of antigen-antibody interactions using fluorescence microscopy .

-

Drug Development

- The compound's ability to form stable conjugates with biomolecules makes it a candidate for use in drug delivery systems, where tracking the distribution of drugs in biological systems is crucial.

- Research Insight : Studies have shown that conjugating drugs with this compound improves their bioavailability while allowing for real-time monitoring of their pharmacokinetics .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Labeling | Used for detecting proteins in complex samples | High sensitivity; real-time monitoring |

| Edman Degradation | Sequencing amino acids in proteins | Accurate primary structure determination |

| Bioconjugation | Attaching fluorescent tags to biomolecules | Enhanced visualization of cellular processes |

| Drug Development | Tracking drug distribution in biological systems | Improved bioavailability; pharmacokinetic monitoring |

Case Studies

-

Protein Interaction Studies

- Researchers labeled specific proteins with this compound to investigate their interactions within cellular environments. The fluorescence intensity allowed for quantitative analysis using flow cytometry.

-

Peptide Sequencing

- A team applied this compound in sequencing experiments where they successfully identified the sequence of a novel peptide derived from a natural source, demonstrating its utility in proteomics.

-

Real-Time Monitoring of Drug Delivery

- In a preclinical study, this compound was used to track a chemotherapeutic agent's distribution in tumor models, providing insights into its therapeutic efficacy and side effects.

作用机制

The mechanism of action of ®-(-)-NBD-Py-NCS involves its ability to interact with specific molecular targets through its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The NBD moiety provides fluorescence, allowing for the visualization and tracking of these interactions in real-time. This combination of covalent modification and fluorescence makes ®-(-)-NBD-Py-NCS a powerful tool in biochemical and cellular studies.

相似化合物的比较

Similar Compounds

(S)-(+)-NBD-Py-NCS: The enantiomer of ®-(-)-NBD-Py-NCS, with similar chemical properties but different biological activities due to its opposite stereochemistry.

NBD-Cl: A compound with a similar NBD moiety but different functional groups, used primarily as a fluorescent labeling reagent.

FITC (Fluorescein isothiocyanate): Another fluorescent isothiocyanate compound, widely used in biological labeling and imaging.

Uniqueness

®-(-)-NBD-Py-NCS stands out due to its specific stereochemistry and the combination of functional groups, which provide unique reactivity and fluorescence properties. This makes it particularly valuable in applications requiring precise molecular interactions and real-time visualization.

生物活性

(R)-(-)-NBD-Py-NCS (CAS No. 163927-29-5) is a chiral compound that has garnered attention for its diverse biological applications, particularly in the fields of biochemistry and molecular biology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrobenzoxadiazole (NBD) moiety, a pyridine (Py) ring, and an isothiocyanate (NCS) group. This unique combination allows it to serve as a fluorescent probe and a reactive labeling agent for biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules due to the reactive isothiocyanate group. This interaction leads to alterations in the structure and function of these biomolecules, which can be monitored through the fluorescence provided by the NBD moiety. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The isothiocyanate group reacts with nucleophiles (e.g., amino acids in proteins).

- Fluorescence : The NBD moiety enables visualization of the labeled biomolecules.

- Tracking and Imaging : Allows real-time monitoring of biological processes.

Applications in Scientific Research

This compound has been employed in various research applications, including:

- Fluorescent Labeling : Used for tracking biomolecules in cellular studies, facilitating imaging techniques such as fluorescence microscopy.

- Drug Delivery Systems : Investigated for potential use in targeted drug delivery due to its ability to modify biomolecules selectively.

- Diagnostics : Explored as a diagnostic tool for various diseases by labeling specific biomarkers.

1. Fluorescent Probes in Cellular Studies

In a study published by BenchChem, this compound was utilized as a fluorescent probe to label proteins within cellular environments. The study demonstrated that this compound could effectively track protein interactions in live cells, providing insights into cellular processes such as signaling pathways and protein localization.

2. Drug Delivery Applications

Research has indicated that this compound can enhance drug delivery efficacy by modifying therapeutic agents to improve their targeting capabilities. For instance, studies have shown that conjugating drugs with this compound can increase their uptake by target cells while minimizing off-target effects .

3. Diagnostic Tools

This compound has been evaluated as a potential diagnostic tool for various conditions. In one case study focusing on diabetic neuropathy, researchers utilized the compound to label nerve fibers, allowing for better visualization of nerve damage compared to conventional methods . This application highlights its potential in improving diagnostic accuracy.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| (S)-(+)-NBD-Py-NCS | Enantiomer with opposite stereochemistry | Similar labeling properties but different reactivity profiles |

| NBD-Cl | Fluorescent labeling reagent without isothiocyanate | Primarily used for non-covalent labeling |

| FITC | Another fluorescent isothiocyanate | Widely used but less specific than NBD derivatives |

属性

IUPAC Name |

7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKCHHTYBXOUKH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584938 | |

| Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163927-29-5 | |

| Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。